![molecular formula C12H17NO3 B3040651 [(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester CAS No. 22373-14-4](/img/structure/B3040651.png)
[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester
Overview
Description
[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester is a chemical compound with the CAS Number: 22373-14-4 . It has a molecular weight of 223.27 and is a white solid . It is used in scientific research, with applications ranging from drug synthesis to polymer chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is(S)-benzyl 1-hydroxybutan-2-ylcarbamate . The InChI code is 1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1 . Physical And Chemical Properties Analysis
This compound is a white solid . and should be stored at temperatures between 0-5°C .
Scientific Research Applications
Microbial Reduction in Synthesis
- Diastereoselective Microbial Reduction: This compound has been used in the diastereoselective microbial reduction process for synthesizing chiral intermediates like (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, which is significant in the total synthesis of HIV protease inhibitors like Atazanavir and BMS-186318. Rhodococcus, Brevibacterium, and Hansenula strains demonstrated efficiency in this reduction process, achieving high yield and purity (Patel et al., 2003); (Patel et al., 1997).
Prodrug Development
- Carbamate Ester Prodrugs: Carbamic acid esters, including derivatives of this compound, have been synthesized and evaluated as prodrug forms. This research aimed at enhancing the stability of parent phenols against first-pass metabolism. The stability of these esters in various conditions and their bioconversion to phenolic compounds were significant findings (Hansen, Faarup & Bundgaard, 1991).
Chiral Synthon Preparation
- Enantioselective Preparation of Dihydropyrimidones: The compound has been involved in the enantioselective preparation of chiral compounds like dihydropyrimidones, which are significant in various chemical syntheses (Goss et al., 2009).
Acetylcholinesterase Inhibitors
- Development of Acetylcholinesterase Inhibitors: Carbamic acid esters, including this compound, have been explored as novel inhibitors of acetylcholinesterase. This research holds importance in developing therapeutic agents for conditions like Alzheimer's disease (Decker, 2007).
Interaction with GABA Receptors
- Modulation of GABA Binding: Certain carbolic acid esters, including derivatives of the compound , have shown effects on low-affinity binding of GABA to rat brain membranes, indicating their potential in modulating GABA-benzodiazepine receptor complex interactions (Skerritt, Johnston & Braestrup, 1982).
Photodegradation Studies
- Photodegradation Research: The compound has been studied in the context of photodegradation, particularly in the degradation of parabens. This research is crucial in understanding the environmental impact and breakdown of various chemicals (Gmurek et al., 2015).
Skin Permeation and Metabolism
- Effect on Skin Permeation and Metabolism: Studies have examined the impact of ester-type prodrugs like this compound on skin permeation and metabolism, shedding light on its potential use in dermal drug delivery systems (Fujii et al., 2017).
Mechanism of Action
Target of Action
The primary target of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate, also known as N-Cbz-(S)-2-amino-1-butanol, is the ATP-dependent Clp protease proteolytic subunit in Escherichia coli .
Mode of Action
It is known to interact with its target, the atp-dependent clp protease proteolytic subunit, which plays a crucial role in protein degradation .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Result of Action
It is known to interact with the atp-dependent clp protease proteolytic subunit, which could potentially affect protein degradation .
Action Environment
It is known that the compound is a small molecule, which suggests that it could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYBQRWDXWJDV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluoroanilino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3040568.png)

![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)
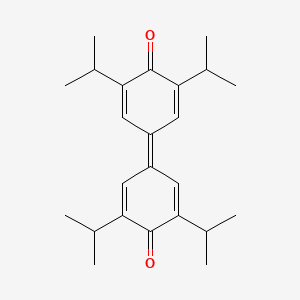

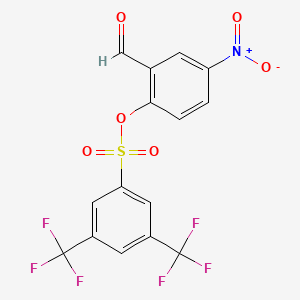
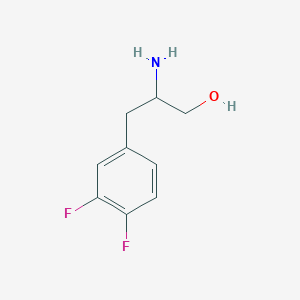


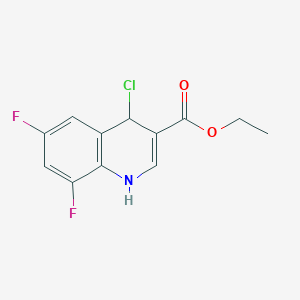
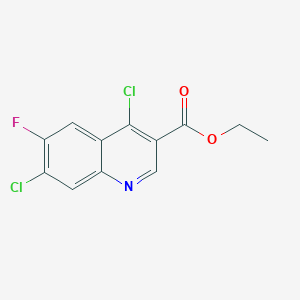


![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)